5-Tert-butoxy-4-cyclopropoxy-2-methoxypyridine
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Overview
Description
5-Tert-butoxy-4-cyclopropoxy-2-methoxypyridine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and methoxy functional groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-4-cyclopropoxy-2-methoxypyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl alcohol, cyclopropyl alcohol, and methoxy-substituted pyridine as starting materials. The reaction is carried out in the presence of a suitable catalyst and solvent, such as toluene or dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxy-4-cyclopropoxy-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Tert-butoxy-4-cyclopropoxy-2-methoxypyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-4-cyclopropoxy-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butoxy-5-cyclopropoxy-2-methoxypyridine: Similar structure with different substitution pattern.
5-Tert-butyl-4-cyclopropoxy-2-methoxypyridine: Similar structure with tert-butyl group instead of tert-butoxy.
Uniqueness
5-Tert-butoxy-4-cyclopropoxy-2-methoxypyridine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and studies involving enzyme inhibition and receptor binding .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-methoxy-5-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-11-8-14-12(15-4)7-10(11)16-9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
DHLTVGPQKSHRLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=C1OC2CC2)OC |
Origin of Product |
United States |
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